
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- is a compound that features a piperidine ring attached to a carbodithioic acid group, with a pyridinyl substituent at the third position
Preparation Methods
The synthesis of 1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- typically involves the reaction of piperidine with carbon disulfide and a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing groups is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. The pyridinyl group can interact with aromatic residues in proteins, influencing their function. These interactions can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinyl derivatives: Compounds with a pyridinyl group exhibit different reactivity and applications depending on the position and nature of other substituents.
Carbodithioic acids:
Properties
CAS No. |
61640-12-8 |
|---|---|
Molecular Formula |
C11H14N2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
3-pyridin-2-ylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C11H14N2S2/c14-11(15)13-7-3-4-9(8-13)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
InChI Key |
BKJCEKCHXHKGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=S)S)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
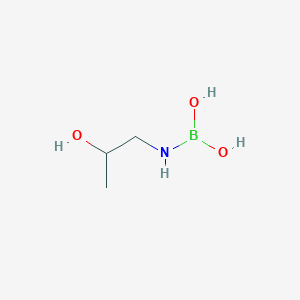
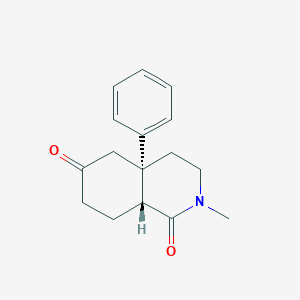
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
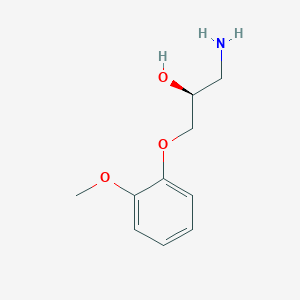
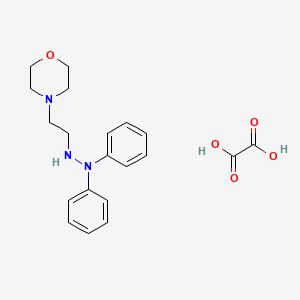
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

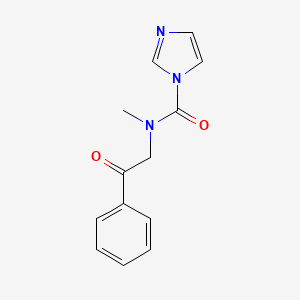
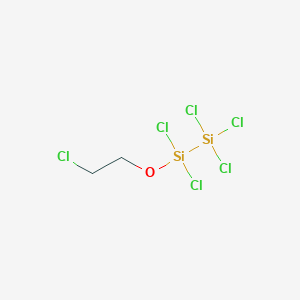
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)

